
1-Ethenyl-1,1,2,2-tetramethyl-2-phenyldisilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,2,2-Tetramethyl-1-phenyl-2-vinyldisilane is an organosilicon compound characterized by the presence of silicon atoms bonded to both methyl and phenyl groups, as well as a vinyl group
Vorbereitungsmethoden
The synthesis of 1,1,2,2-Tetramethyl-1-phenyl-2-vinyldisilane typically involves the reaction of phenyltrichlorosilane with vinylmagnesium bromide, followed by methylation using methylmagnesium bromide. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
1,1,2,2-Tetramethyl-1-phenyl-2-vinyldisilane undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding silanols or siloxanes.
Reduction: The phenyl group can be reduced under specific conditions to form silanes with different substituents.
Substitution: The methyl groups can be substituted with other functional groups using reagents like halogens or organometallic compounds.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,1,2,2-Tetramethyl-1-phenyl-2-vinyldisilane has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its potential in developing new therapeutic agents, particularly in the field of oncology.
Industry: Utilized in the production of advanced materials, such as silicone-based polymers and resins, which have applications in electronics, coatings, and adhesives.
Wirkmechanismus
The mechanism by which 1,1,2,2-Tetramethyl-1-phenyl-2-vinyldisilane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The vinyl group allows for the formation of covalent bonds with target molecules, while the phenyl and methyl groups provide stability and specificity. Pathways involved may include signal transduction and metabolic processes, depending on the specific application.
Vergleich Mit ähnlichen Verbindungen
1,1,2,2-Tetramethyl-1-phenyl-2-vinyldisilane can be compared with other organosilicon compounds, such as:
1,1,2,2-Tetraphenylethylene: Known for its use in organic light-emitting diodes (OLEDs) and as a fluorescent probe.
1,1,2,2-Tetraphenyl-1,2-ethanediol: Used in radical polymerization and as a protecting group for boronic acids.
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Employed as a plasticizer in the manufacture of flexible plastic articles.
The uniqueness of 1,1,2,2-Tetramethyl-1-phenyl-2-vinyldisilane lies in its combination of vinyl, phenyl, and methyl groups, which confer distinct chemical reactivity and stability, making it suitable for a wide range of applications.
Eigenschaften
CAS-Nummer |
61499-43-2 |
|---|---|
Molekularformel |
C12H20Si2 |
Molekulargewicht |
220.46 g/mol |
IUPAC-Name |
[dimethyl(phenyl)silyl]-ethenyl-dimethylsilane |
InChI |
InChI=1S/C12H20Si2/c1-6-13(2,3)14(4,5)12-10-8-7-9-11-12/h6-11H,1H2,2-5H3 |
InChI-Schlüssel |
MGIXDIZYSQAUDM-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C=C)[Si](C)(C)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


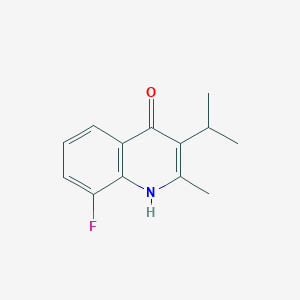

![3-Methyl-6-phenyl-3h-imidazo[4,5-b]pyridin-2-amine](/img/structure/B11883528.png)

![6-Chloro-1-methyl-n-propyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11883539.png)
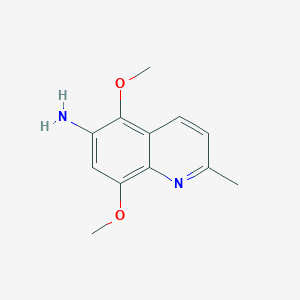
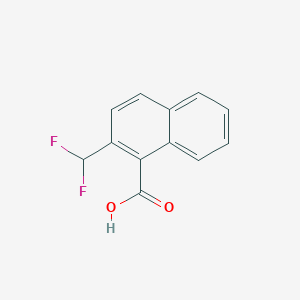

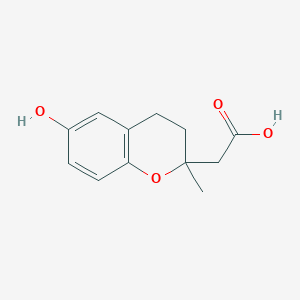

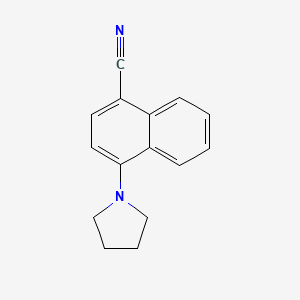
![3-Fluoro-4'-formyl-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B11883596.png)
![4-Ethoxybenzo[d]oxazole-2-acetic acid](/img/structure/B11883600.png)

